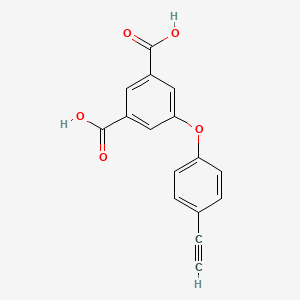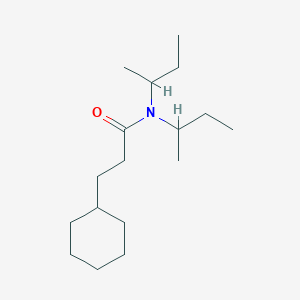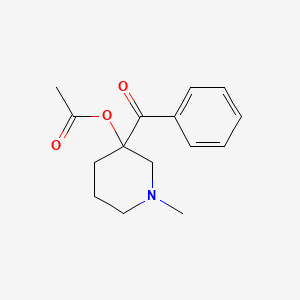
(3-Benzoyl-1-methylpiperidin-3-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Benzoyl-1-methylpiperidin-3-yl) acetate is an organic compound with the molecular formula C15H19NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group attached to the nitrogen atom of the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzoyl-1-methylpiperidin-3-yl) acetate typically involves the acylation of 1-methylpiperidine with benzoyl chloride, followed by esterification with acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation step and a catalyst like sulfuric acid for the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
化学反応の分析
Types of Reactions: (3-Benzoyl-1-methylpiperidin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
科学的研究の応用
(3-Benzoyl-1-methylpiperidin-3-yl) acetate has several applications in scientific research:
作用機序
The mechanism of action of (3-Benzoyl-1-methylpiperidin-3-yl) acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with multiple pathways .
類似化合物との比較
- (3-Benzoyl-1-methylpiperidin-2-yl) acetate
- (3-Benzoyl-1-methylpiperidin-4-yl) acetate
- (3-Benzoyl-1-ethylpiperidin-3-yl) acetate
Comparison: Compared to its analogs, (3-Benzoyl-1-methylpiperidin-3-yl) acetate exhibits unique properties due to the position of the benzoyl group and the acetate ester. These structural differences influence its reactivity and binding affinity, making it a valuable compound for specific applications in medicinal chemistry and industrial processes .
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
(3-benzoyl-1-methylpiperidin-3-yl) acetate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)19-15(9-6-10-16(2)11-15)14(18)13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3 |
InChIキー |
FGUZRDNXIWJOOW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1(CCCN(C1)C)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



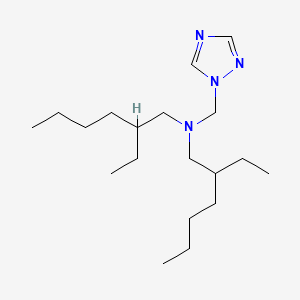
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
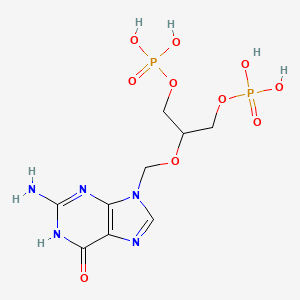
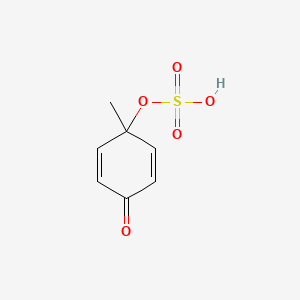
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
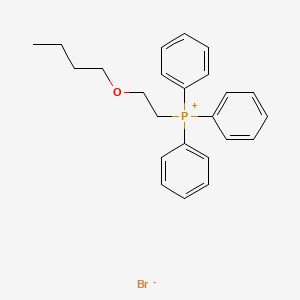

![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
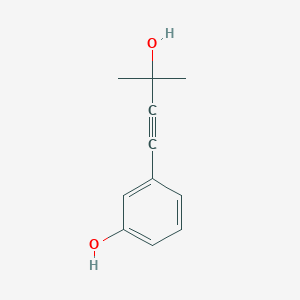
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
